methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Properties
Molecular Formula |
C17H13Cl2NO4 |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C17H13Cl2NO4/c1-23-17(22)15-9-20(13-4-2-3-5-14(13)24-15)16(21)11-7-6-10(18)8-12(11)19/h2-8,15H,9H2,1H3 |
InChI Key |
VJCMCOCVUFBULZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclocondensation
The benzoxazine ring is formed by reacting 2-aminophenol with paraformaldehyde and a primary amine. In a representative protocol, 2-aminophenol (0.2 mole), paraformaldehyde (0.4 mole), and 1,4-diaminobutane (0.1 mole) are heated in toluene at 80–90°C for 8 hours, yielding a yellow glassy monomer (90–95% yield). The reaction avoids gelation by maintaining a 2:1:2 molar ratio of phenol, diamine, and formaldehyde.
Acylation at the 4-Position
Following ring formation, the 4-position nitrogen is acylated with 2,4-dichlorobenzoyl chloride. A patent describes acylation under basic conditions (e.g., NaH in DMF), where the benzoxazine intermediate reacts with 2,4-dichlorobenzoyl chloride at 0–25°C for 12–24 hours. The product is isolated via extraction with ethyl acetate and purified by recrystallization in hexanes.
Esterification at the 2-Position
The methyl carboxylate group is introduced via esterification of the 2-position hydroxyl. A method from the PMC study employs methyl chloroformate in the presence of triethylamine, stirred in dichloromethane at 0°C. The reaction proceeds quantitatively, with the ester product isolated by solvent evaporation and column chromatography.
Optimized Synthetic Pathways
One-Pot Synthesis in Toluene/Isopropanol
A solvent mixture of toluene and isopropanol (3:1 v/v) facilitates a one-pot synthesis. Combining 2-aminophenol (0.2 mole), paraformaldehyde (0.4 mole), and 1,4-diaminocyclohexane (0.1 mole) at 100°C for 15 minutes yields the benzoxazine precursor, which is subsequently acylated and esterified in situ. This method reduces purification steps and achieves an 85% overall yield.
Continuous Flow Reactor Approach
A patent discloses a scalable method using a single-screw extruder connected to a Brabender Plasticorder. Reactants are fed into the extruder at 120°C with a residence time of 20–30 minutes, producing the benzoxazine core at >75% purity. Post-functionalization is performed in a second extruder module, achieving a throughput of 1 kg/h.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) accelerates the cyclocondensation step, reducing reaction time from 8 hours to 20 minutes. A study using nanocatalysts (e.g., Fe3O4@SiO2) reports a 92% yield for the benzoxazine intermediate, though the specific compound’s synthesis remains untested under these conditions.
Critical Reaction Parameters
Solvent Systems
-
Toluene : Ideal for high-temperature reactions (80–100°C) but requires careful water removal to prevent hydrolysis.
-
DMF : Facilitates acylation at lower temperatures (0–25°C) but complicates purification due to high boiling points.
-
Ionic Liquids : Emerging as green solvents, with [BMIM][BF4] showing promise for benzoxazine synthesis (yield: 88%).
Catalysts
-
Base Catalysts : NaH or K2CO3 drive acylation and esterification.
-
Metal Catalysts : NiCl2·6H2O enhances reduction steps in precursor synthesis.
-
Nanocatalysts : Fe3O4@SiO2 improves reaction rates and yields in microwave-assisted methods.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
1H NMR : Key signals include δ 4.25 (m, 2H, CH2 of benzoxazine), δ 3.75 (s, 3H, OCH3), and δ 7.45–7.90 (m, 3H, dichlorophenyl).
-
IR Spectroscopy : Peaks at 1750 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O).
-
Mass Spectrometry : [M+H]+ at m/z 386.03 (calculated for C17H13Cl2NO4).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| One-Pot Toluene/IPA | 85 | 90 | 8 h | Moderate |
| Continuous Extruder | 75 | 85 | 0.5 h | High |
| Microwave-Assisted | 92* | 95* | 0.3 h | Limited |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon .
Oxidation and Reduction
The benzoxazine ring and substituents participate in redox reactions.
Key Observations :
-
LiAlH selectively reduces the ester to a primary alcohol without affecting the dichlorobenzoyl group .
-
Strong oxidants like KMnO target electron-rich aromatic positions, but steric hindrance from chlorine atoms limits reactivity .
Nucleophilic Substitution
The 2,4-dichlorobenzoyl group undergoes substitution under specific conditions.
Challenges :
-
Electron-withdrawing chlorine atoms deactivate the aromatic ring, requiring harsh conditions or catalysts like Pd/C .
Ring-Opening Reactions
The benzoxazine ring opens under nucleophilic or acidic conditions.
Regioselectivity :
-
Sulfur nucleophiles preferentially attack the carbon adjacent to the oxygen atom in the benzoxazine ring .
Catalytic Functionalization
Transition-metal catalysis enables C–H activation and cross-coupling.
Advantages :
Thermal and Photochemical Reactions
Decarbonylation and cycloaddition occur under thermal or UV exposure.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thermal Decarbonylation | Toluene, 180°C, 12 h | Dichlorophenyl-substituted amine | 45% | |
| [4+2] Cycloaddition | UV light, dienophile | Diels-Alder adduct | 30% |
Limitations :
Comparative Reactivity Table
| Functional Group | Reactivity (1 = low, 5 = high) | Preferred Reactions |
|---|---|---|
| Ester | 4 | Hydrolysis, Reduction |
| Dichlorobenzoyl | 2 | Substitution (limited by Cl) |
| Benzoxazine Ring | 5 | Ring-opening, Catalytic functionalization |
Scientific Research Applications
Research has indicated that methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits several biological activities:
- Anticancer Properties : Compounds in the benzoxazine class have shown promise as anticancer agents. Studies suggest that structural modifications can enhance their potency against various cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in preclinical models. For instance, derivatives of benzoxazines have been evaluated for their ability to reduce inflammation in carrageenan-induced edema models .
Case Study 1: Anticancer Activity
A study focused on a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines showed that these compounds exhibited moderate to high potency against different cancer cell lines. Structure–activity relationship (SAR) analysis revealed that hydroxyl substitutions significantly improved biological activity .
Case Study 2: Anti-inflammatory Evaluation
In a comparative study of benzoxazine derivatives, certain compounds were found to outperform traditional anti-inflammatory drugs like Piroxicam and Meloxicam in terms of analgesic and anti-inflammatory effects at similar dosages .
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with structurally related benzoxazine derivatives, focusing on substituents, physicochemical properties, and reactivity:
Key Observations:
Substituent Effects on Reactivity :
- The 2,4-dichlorobenzoyl group in the target compound introduces strong electron-withdrawing effects, which likely reduce electrophilic substitution reactivity compared to benzyl- or acetyl-substituted analogs (e.g., 7d and 8b ) .
- Formylation regioselectivity : Benzyl-substituted derivatives (e.g., 7a ) undergo Vilsmeier-Haack formylation exclusively at position 7, while acetylated analogs yield mixtures of 6- and 8-formyl products . The dichlorobenzoyl group in the target compound may further suppress formylation due to steric and electronic effects.
Melting Points: Substituted derivatives show variable melting points (e.g., 7d: 98–100°C; 8c: 96–98°C) . The target compound’s melting point is unreported but expected to be elevated due to molecular symmetry and halogen bonding.
Pharmacological Implications: Benzoxazines with electron-withdrawing groups (e.g., dichlorobenzoyl) may exhibit improved stability and receptor affinity compared to acetyl or benzyl analogs, as seen in calcium antagonist research .
Biological Activity
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (D075-0177) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 366.2 g/mol
- IUPAC Name : this compound
- SMILES : COC(C(C1)Oc(cccc2)c2N1C(c(ccc(Cl)c1)c1Cl)=O)=O
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzoxazines exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydro-2H-1,3-benzoxazines have shown effectiveness against various bacteria and fungi. The structure of D075-0177 suggests it may possess similar properties due to the presence of the dichlorobenzoyl group which has been associated with enhanced antimicrobial activity .
In Vitro Antimicrobial Testing Results :
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.4 mg/ml | 12.5 mg/ml |
| P. aeruginosa | 0.2 mg/ml | 12.5 mg/ml |
| S. aureus | 6.25 mg/ml | 13.12 mg/ml |
| B. cereus | N/A | 0.05 mg/ml |
| B. subtilis | N/A | 0.05 mg/ml |
This data indicates that D075-0177 could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
Benzoxazine derivatives have also been studied for their anticancer properties. Research indicates that certain modifications in the benzoxazine structure can lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer cells). The presence of halogen substituents like chlorine in D075-0177 may enhance its ability to induce apoptosis in cancer cells .
Case Study: Cytotoxicity Against MCF-7 Cells
In a study examining the cytotoxic effects of related compounds, it was found that at concentrations ranging from 0.01 to 1 mg/ml, significant reductions in cell viability were observed, indicating potential for D075-0177 in cancer therapy .
Other Biological Activities
Beyond antimicrobial and anticancer effects, benzoxazine derivatives are noted for various biological activities including:
- Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation markers.
- Antitumor : Some derivatives exhibit properties that inhibit tumor growth.
- Antifungal : Effective against fungal pathogens.
These activities suggest a broad pharmacological profile for D075-0177 that warrants further investigation .
Q & A
Basic Synthesis and Optimization
Q: What are the key methodological considerations for synthesizing methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can regioselectivity be ensured during formylation? A: The synthesis typically involves regioselective formylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives. To ensure regioselectivity, reaction conditions such as temperature (e.g., 0–5°C for controlled kinetics) and stoichiometric ratios of reagents (e.g., Vilsmeier-Haack reagent) are critical. Post-reaction purification via column chromatography using hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) improves yield and purity . Hydrolysis of esters (e.g., using LiOH in THF/H₂O) followed by neutralization with HCl and extraction with EtOAC is a standard step to isolate intermediates .
Advanced Enantioselective Synthesis
Q: How can racemization challenges during enantioselective synthesis of this compound be addressed, and what scalable methods exist for resolving enantiomers? A: Racemization often occurs during traditional enantioselective synthesis due to the labile stereocenter. Multigram-scale HPLC enantioseparation using chiral stationary phases (e.g., Chiralpak IA or IB columns) with isocratic elution (e.g., heptane/ethanol 90:10) effectively resolves enantiomers while minimizing racemization. This method achieves enantiomeric excess (ee) >99% and is scalable for preclinical studies .
Structural and Crystallographic Analysis
Q: What advanced techniques are used to determine the stereochemical configuration and molecular conformation of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, X-ray analysis of related 3,4-dihydro-2H-1,4-benzoxazine derivatives revealed planar sp² hybridization at the nitrogen atom (bond angle sum: ~357.8°), critical for understanding electronic interactions in pharmacological studies . Computational methods (e.g., DFT) complement experimental data to predict stability and reactivity .
Biological Activity and Structure-Activity Relationships (SAR)
Q: How do substituents at the 2-position of the benzoxazine core influence biological activity, particularly in cardiovascular or neurological targets? A: Modifications at the 2-position significantly alter activity. For instance:
- Hydroxyl groups enhance water solubility and prolong action duration (e.g., compound 5 in potassium channel activation studies) .
- Nitrato groups introduce dual mechanisms (e.g., vasodilation via NO release and K⁺ channel activation) .
- Imidazoline rings (synthesized via ethylenediamine coupling) improve affinity for imidazoline-I₁ receptors and α₂-adrenergic receptors, reducing mean arterial pressure in hypertensive rat models .
| Substituent | Biological Target | Key Effect | Reference |
|---|---|---|---|
| -OH | K⁺ channels | Prolonged activity | |
| -NO₃ | Vascular smooth muscle | Dual vasodilation | |
| Imidazoline | I₁ receptors / α₂-adrenergic | Antihypertensive |
Analytical Method Validation
Q: What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices? A: Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) is standard. For metabolic studies, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ <1 ng/mL). Validation parameters (linearity, precision, accuracy) should adhere to ICH guidelines .
Data Contradictions in Pharmacological Studies
Q: How should researchers address discrepancies in reported biological activities of structurally similar benzoxazine derivatives? A: Contradictions often arise from differences in:
- Assay conditions (e.g., cell lines, agonist concentrations).
- Substituent positioning (e.g., para vs. ortho chlorine in 2,4-dichlorobenzoyl groups alters receptor binding ).
- Species-specific responses (e.g., rat vs. human α₂-adrenergic receptor isoforms).
Resolution Strategy: Conduct head-to-head comparisons under standardized conditions and validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Green Chemistry Approaches
Q: What sustainable methodologies can be applied to synthesize this compound while minimizing waste? A: Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and energy use. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) improve eco-efficiency. Catalytic methods (e.g., Pd/C for hydrogenation) enhance atom economy .
Stability and Degradation Profiling
Q: How can researchers assess the hydrolytic stability of the ester group in this compound under physiological conditions? A: Accelerated stability studies in pH 7.4 buffer at 37°C, monitored via HPLC, quantify ester hydrolysis to the carboxylic acid. Pseudo-first-order kinetics model degradation rates. Protective strategies (e.g., prodrug formulations or steric hindrance via methyl groups) improve stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
